4-Methoxy-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine
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Overview
Description
4-Methoxy-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is a chemical compound that belongs to the class of pyrimidine derivatives.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methoxy-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine typically involves the reaction of 4-methoxypyrimidine with 4-(2-methylphenyl)piperazine under specific conditions. The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product .
Industrial Production Methods
While detailed industrial production methods for this specific compound are not extensively documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions such as temperature, pressure, and reaction time to ensure high yield and purity of the compound .
Chemical Reactions Analysis
Types of Reactions
4-Methoxy-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms in the compound with another atom or group of atoms.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions for these reactions vary depending on the desired outcome but typically involve controlled temperatures and the use of solvents to facilitate the reaction .
Major Products Formed
The major products formed from these reactions depend on the specific type of reaction and the reagents used.
Scientific Research Applications
4-Methoxy-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex chemical compounds.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Industry: The compound may be used in the development of pharmaceuticals and other chemical products.
Mechanism of Action
The mechanism of action of 4-Methoxy-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate the symptoms of neurodegenerative diseases like Alzheimer’s disease. The compound may also interact with other molecular pathways involved in inflammation and oxidative stress .
Comparison with Similar Compounds
Similar Compounds
2-(4-Phenylpiperazin-1-yl)pyrimidine-5-carboxamide: Another pyrimidine derivative with acetylcholinesterase inhibitory activity.
4-Methoxyphenylpiperazine derivatives: Compounds with similar structural motifs and biological activities.
Uniqueness
4-Methoxy-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine is unique due to its specific structural configuration, which imparts distinct biological activities. Its methoxy group and the 2-methylphenyl substituent on the piperazine ring contribute to its potency and selectivity as an acetylcholinesterase inhibitor .
Properties
Molecular Formula |
C16H20N4O |
---|---|
Molecular Weight |
284.36 g/mol |
IUPAC Name |
4-methoxy-6-[4-(2-methylphenyl)piperazin-1-yl]pyrimidine |
InChI |
InChI=1S/C16H20N4O/c1-13-5-3-4-6-14(13)19-7-9-20(10-8-19)15-11-16(21-2)18-12-17-15/h3-6,11-12H,7-10H2,1-2H3 |
InChI Key |
MCYVXJONIMWYQD-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=CC=C1N2CCN(CC2)C3=CC(=NC=N3)OC |
Origin of Product |
United States |
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